2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine
Description
Properties
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-5-4-8-11-10-7-3-1-2-6-12(7)8/h1-3,6H,4-5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNUBXUNMZSEDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with ethyl acetoacetate, followed by cyclization to form the triazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, often using catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and antiviral agent.
Biological Research: This compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, disrupting the normal biological processes of pathogens. This inhibition can prevent the replication of viruses or the growth of bacteria, making it a potent antimicrobial and antiviral agent .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Triazolo Derivatives
Key Observations :
- Core Heterocycle : Pyridine (as in the target compound) vs. pyridazine (e.g., and ) alters electronic properties and binding affinity. Pyridazine derivatives often exhibit higher polarity due to additional nitrogen atoms .
- Substituents : The ethanamine group in the target compound enhances hydrophilicity compared to phenyl or methoxy substituents (), which may improve blood-brain barrier penetration .
- Saturation : Hydrogenation of the pyridine ring () increases conformational flexibility and may modulate receptor selectivity .
Biological Activity
2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various research findings.
Chemical Structure and Properties
The compound is classified under the triazolo-pyridine derivatives, characterized by a triazole ring fused with a pyridine structure. Its chemical formula is C8H12N4, and it is often studied in the context of its pharmacological properties.
Antimicrobial Properties
Research indicates that derivatives of triazolo-pyridines exhibit significant antimicrobial activity. For instance, studies have shown that certain triazolo derivatives can inhibit the growth of various pathogens, including Mycobacterium tuberculosis and ESKAPE pathogens (a group of antibiotic-resistant bacteria). The biological activity often correlates with structural modifications in the triazole ring and the presence of amino side chains .
Anticancer Activity
A notable aspect of this compound is its antiproliferative effects against cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : Compounds in this class have shown IC50 values in the low micromolar range against these cell lines, suggesting potent anticancer activity .
The mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : Some studies indicate that this compound can inhibit key signaling pathways involved in cancer cell proliferation by targeting specific kinases such as c-Met and VEGFR-2. This inhibition leads to reduced cell growth and induced apoptosis in cancer cells .
- Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Study 1: Antimycobacterial Activity
A study synthesized several triazolo-pyridine derivatives to evaluate their antimycobacterial activity. The results indicated that modifications in the triazole position significantly affected their potency against M. tuberculosis, with some compounds demonstrating selective activity against drug-sensitive strains .
Study 2: Anticancer Evaluation
In another study focusing on anticancer properties, several derivatives were tested for their antiproliferative effects. The most promising derivative exhibited an IC50 value of 0.98 µM against A549 cells. The study highlighted that these compounds could induce apoptosis through the inhibition of c-Met signaling pathways .
Data Summary
| Activity Type | Target | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | Varies | Disruption of metabolic pathways |
| Anticancer | MCF-7 | 1.05 | Kinase inhibition |
| A549 | 0.98 | Induction of apoptosis |
Q & A
Q. What are the standard synthetic routes for 2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine?
The compound is typically synthesized via cyclization reactions. For example, Scheme 6 in Krylov et al. (2019) describes a 5-exo-dig cyclization mechanism starting from ketenimine intermediates. Key reagents include potassium carbonate (K₂CO₃) in acetonitrile under ambient conditions . Optimization often involves adjusting reaction time, temperature, and catalyst loading.
Q. Which analytical techniques are critical for characterizing this compound?
Characterization relies on ¹H/¹³C/³¹P NMR for structural elucidation and X-ray crystallography (CCDC data provided in Supporting Information) to confirm fused triazole-pyridine ring systems . High-resolution mass spectrometry (HRMS) and IR spectroscopy are supplementary for functional group validation.
Q. What safety protocols are essential during experimental handling?
The compound exhibits acute toxicity (Oral LD₅₀: 300–2000 mg/kg) and severe eye irritation (GHS Category 1). Mandatory precautions include:
- PPE: Nitrile gloves, face shields, and fume hoods .
- Emergency measures: Immediate rinsing with water for eye/skin exposure and medical consultation .
Q. How stable is this compound under standard laboratory conditions?
Stability data indicate no decomposition at room temperature when stored in airtight containers away from light. However, incompatibility with strong oxidizers (e.g., HNO₃) necessitates segregated storage .
Q. What are the primary applications of this compound in academic research?
It serves as a precursor for phosphonates (via Suzuki coupling) and bioactive analogs targeting kinase inhibition or antimicrobial activity. Structural modifications at the ethanamine moiety are common for SAR studies .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses?
Yield optimization requires:
- Catalyst screening : Copper(I) iodide enhances cyclization efficiency (e.g., 78% yield in Krylov et al.) .
- Solvent selection : Polar aprotic solvents (DMF, CH₃CN) improve solubility of intermediates .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane) or recrystallization from ethanol .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies arise from assay variability (e.g., cell lines, incubation times) or stereochemical impurities . Solutions include:
- Reproducing studies under standardized conditions (e.g., NIH/3T3 fibroblasts for cytotoxicity).
- Chiral HPLC to isolate enantiomers and test individually .
Q. How does the compound’s electronic structure influence its reactivity?
DFT calculations reveal electron-deficient triazole rings facilitate nucleophilic attacks at the C3 position. Substituents on the pyridine ring modulate π-π stacking interactions, critical for ligand-protein binding .
Q. What methodologies validate its role in target-specific drug discovery?
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3QAK) to predict binding affinity .
- Kinase profiling : Broad-spectrum assays (e.g., Eurofins KinaseProfiler) identify off-target effects .
Q. How to mitigate toxicity while retaining bioactivity?
Structural derivatization strategies:
- Methoxy groups : Reduce hepatotoxicity (see analogs in Liu et al., 2015) .
- PEGylation : Improve solubility and lower renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
